N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide features a triazolo[4,3-a]quinoxaline core linked via an acetamide group to a 2,3-dihydro-1,4-benzodioxin moiety. The 4-methylphenoxy substituent on the triazole ring likely enhances lipophilicity and influences receptor binding . This structure combines heterocyclic complexity with a flexible linker, making it a candidate for targeting enzymes or receptors involved in neurological or oncological pathways.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-16-6-9-18(10-7-16)36-25-24-29-30(26(33)31(24)20-5-3-2-4-19(20)28-25)15-23(32)27-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14H,12-13,15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOSSFMFQCQIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The triazoloquinoxaline core in the target compound is distinct from quinoline () or benzothiazole () systems, offering unique electronic properties due to fused triazole and quinoxaline rings.
- Substituents like 4-methylphenoxy (target) vs. 4-ethylbenzoyl () modulate steric and electronic interactions, affecting binding to hydrophobic pockets .
Physicochemical Properties
Molecular Weight and Solubility
Key Observations :
Activity Trends in Structural Analogs
Key Observations :
Stability Considerations
- The 1-oxo group in the triazoloquinoxaline may render the compound susceptible to hydrolysis under acidic conditions, similar to quinolin-4-one derivatives .
- NMR data () suggest that substituents on regions analogous to the triazole ring (e.g., 4-methylphenoxy) stabilize the core structure by reducing electron-deficient regions .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with functionalized benzodioxin and triazoloquinoxaline precursors. Critical steps include:
- Cyclization : Formation of the triazoloquinoxaline core via acid- or base-catalyzed cyclization of quinoxaline derivatives (e.g., using acetic acid or DMF as solvents) .
- Coupling Reactions : Amide bond formation between the benzodioxin amine and the triazoloquinoxaline-acetic acid derivative, often using coupling agents like N,N'-carbonyldiimidazole (CDI) .
- Optimization : Control of temperature (60–100°C), solvent polarity (DMF or ethanol), and pH to maximize yields (typically 60–75%) . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : - and -NMR are critical for verifying the benzodioxin aromatic protons (δ 6.7–7.2 ppm) and the triazoloquinoxaline carbonyl group (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Used to confirm the molecular ion peak (e.g., m/z 487.1542 for CHNO) and rule out by-products .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design revealed that maintaining DMF at 70°C and a 1:1.2 molar ratio of reactants reduced dimerization by 30% .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects intermediates (e.g., unstable acyl chlorides) to adjust reaction kinetics dynamically .
- By-Product Analysis : LC-MS identifies common impurities (e.g., hydrolyzed acetamide or unreacted phenoxy derivatives), guiding solvent selection (e.g., anhydrous DMF over ethanol) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Target-Specific Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease screens) over broad cytotoxicity tests. For example, conflicting anticancer data may arise from off-target effects; use CRISPR-validated cell lines to isolate mechanism-specific activity .
- Metabolic Stability Studies : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6) to explain variability in in vivo efficacy. Microsomal stability assays (e.g., rat liver microsomes) can identify rapid clearance issues .
- Structural Analog Comparison : Compare IC values against analogs (e.g., fluorophenyl or ethoxyphenyl derivatives) to isolate substituent effects on bioactivity .
Q. How to design enzyme inhibition assays targeting the compound’s putative mechanism in neurodegenerative pathways?
- Target Selection : Prioritize kinases (e.g., GSK-3β) or acetylcholinesterase based on structural similarity to known inhibitors (e.g., triazoloquinoxaline derivatives) .
- Assay Protocol :
Kinetic Analysis : Use fluorescent substrates (e.g., FITC-labeled peptides) to measure initial velocity changes under varying inhibitor concentrations .
Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., GSK-3β ATP-binding pocket) .
Selectivity Screening : Test against related enzymes (e.g., CDK5) to rule out pan-inhibition .
- Data Validation : Cross-validate in vitro results with ex vivo models (e.g., hippocampal slices) to confirm target engagement .
Methodological Notes
- Contradictory Data : Variations in reported yields (50–80%) may stem from differences in benzodioxin precursor purity; use TLC (R = 0.3 in ethyl acetate) to verify starting material quality .
- Structural Ambiguities : X-ray crystallography resolves disputes over regiochemistry (e.g., triazole vs. quinoxaline orientation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
